molecular formula C22H17Cl2N3O2S B3675925 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Cat. No.: B3675925
M. Wt: 458.4 g/mol
InChI Key: DICXCBHAJRBOBB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the carbamothioyl intermediate: This step involves the reaction of 3-methylphenyl isocyanate with thiourea under controlled conditions to form the carbamothioyl intermediate.

    Coupling reaction: The intermediate is then coupled with 3-amino-phenyl-2,4-dichlorobenzamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide: This compound has a similar structure but with a methoxy group instead of a methyl group.

    2,4-dichloro-N-[3-({[(3-ethylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide: This compound has an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2,4-dichloro-N-[3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-N-[3-[(3-methylbenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-4-2-5-14(10-13)20(28)27-22(30)26-17-7-3-6-16(12-17)25-21(29)18-9-8-15(23)11-19(18)24/h2-12H,1H3,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICXCBHAJRBOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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